Excited-State Intramolecular Double Proton Transfer (ESIDPT) in DHDA Versus Single Proton Transfer in 1-Hydroxy-8-methoxynaphthalene-2-carbaldehyde (DHNA)
DHDA exhibits stepwise excited-state intramolecular double proton transfer (ESIDPT), yielding two distinct emission bands at ~530 nm and ~650 nm in the solid state, whereas the mono‑aldehyde analog 1‑hydroxy‑8‑methoxynaphthalene‑2‑carbaldehyde (DHNA) undergoes only single proton transfer, producing a single emission band. This difference arises from DHDA's symmetrical 2,7‑dialdehyde architecture which supports competitive double intramolecular hydrogen bonding in the DHDA‑23_OI isomeric form [1].
| Evidence Dimension | Number of proton transfer steps and emission bands |
|---|---|
| Target Compound Data | Two emission bands: ~530 nm and ~650 nm (solid state); stepwise double ESIPT |
| Comparator Or Baseline | DHNA (1-hydroxy-8-methoxynaphthalene-2-carbaldehyde): single emission band; single ESIPT |
| Quantified Difference | Two distinct emissive states versus one |
| Conditions | Single crystal solid-state fluorescence spectroscopy; cyclohexane and dichloromethane solutions |
Why This Matters
Researchers requiring dual-emission ratiometric probes or stepwise proton transfer mechanisms for mechanistic studies must procure DHDA rather than mono‑aldehyde analogs, as the double ESIPT phenomenon is absent in comparators.
- [1] Chen, Y. T.; Wu, P. J.; Peng, C. Y.; Shen, J. Y.; Tsai, C. C.; Hu, W. P.; Chou, P. T. A study of the competitive multiple hydrogen bonding effect and its associated excited-state proton transfer tautomerism. Physical Chemistry Chemical Physics, 2017, 19, 28641-28646. View Source
